![molecular formula C25H32N2O2 B2440363 4-(((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1396685-36-1](/img/structure/B2440363.png)
4-(((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
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Overview
Description
The compound “4-(((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile” is a complex organic molecule. It contains an adamantane group, which is a type of diamondoid and a three-dimensional analogue of adamantane. Adamantanes are used in various applications due to their unique geometric structure and chemical stability .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and chiral centers. The adamantane group would provide a rigid, three-dimensional core, while the piperidine ring and benzonitrile group would add additional complexity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The adamantane core is generally quite stable and unreactive, while the piperidine ring and benzonitrile group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the benzonitrile group could potentially increase its polarity .Scientific Research Applications
Medicinal Chemistry Applications
- The compound's analogues, such as 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, have been studied for their potential as 5-HT1A serotonin antagonists with improved selectivity over alpha 1-adrenergic sites, indicating potential applications in designing drugs targeting serotonin receptors with fewer side effects related to adrenergic receptor binding (Raghupathi et al., 1991).
Organic Synthesis and Chemical Reactions
- The compound's derivatives have been involved in studies exploring the oxidative cleavage-cyclization of adamantane, demonstrating the use of trifluoroperacetic acid in selective oxygen insertion into adamantane's cage structure. This highlights its role in synthesizing novel bicyclo and oxaadamantane derivatives, which can be useful in developing new materials or drugs with unique properties (Krasutsky et al., 2000).
Antimicrobial and Anti-Proliferative Activities
- Compounds related to 4-(((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. For example, 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives were found to exhibit marked broad-spectrum antibacterial activities and significant anti-proliferative activity against various human tumor cell lines (Al-Mutairi et al., 2019).
Material Science Applications
- The cationic ring-opening polymerization of novel 1,3-dehydroadamantanes has been researched to synthesize thermally stable poly(1,3-adamantane)s. This demonstrates the compound's potential in creating new polymeric materials with high thermal stability, suitable for high-performance applications (Inomata et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[[1-(adamantane-1-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c26-15-18-1-3-19(4-2-18)16-29-17-20-5-7-27(8-6-20)24(28)25-12-21-9-22(13-25)11-23(10-21)14-25/h1-4,20-23H,5-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXIUBVVBWUHAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile |
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